2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-10-7-8-16(14-18)21-20(23)15-17-9-5-6-13-22(17)27(24,25)19-11-3-2-4-12-19/h2-4,7-8,10-12,14,17H,5-6,9,13,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQORJOMMWADEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine Derivatives
The benzenesulfonyl group is introduced via reaction of piperidine with benzenesulfonyl chloride under basic conditions. Optimal yields (85–92%) are achieved using:
| Parameter | Condition | Source Reference |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine (TEA) | |
| Temperature | 0–5°C (ice bath) | |
| Reaction Time | 2–3 hours |
Procedure :
- Dissolve piperidine (1.0 eq) in DCM.
- Add TEA (2.5 eq) and cool to 0–5°C.
- Slowly add benzenesulfonyl chloride (1.1 eq).
- Stir for 2–3 hours, then wash with brine.
- Purify via silica gel chromatography (hexane/ethyl acetate 7:3).
Acetamide Formation at Position 2
The acetamide moiety is introduced through coupling of 2-chloroacetic acid with 1-(benzenesulfonyl)piperidine. A two-step protocol involving:
- Activation : Conversion to acyl chloride using thionyl chloride (SOCl₂).
- Amidation : Reaction with 3-methoxybenzylamine.
| Parameter | Condition | Yield | Source Reference |
|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, reflux, 2 hours | 95% | |
| Amidation | DCM, 0°C, 4 hours | 78% |
Procedure :
- React 2-chloroacetic acid (1.2 eq) with SOCl₂ (3.0 eq) under reflux.
- Add dropwise to 1-(benzenesulfonyl)piperidine (1.0 eq) in DCM at 0°C.
- Introduce 3-methoxybenzylamine (1.5 eq) and stir for 4 hours.
- Extract with NaHCO₃ solution and purify via chromatography.
Optimization Strategies and Challenges
Catalytic Enhancements
Substituting TEA with N,N-diisopropylethylamine (DIPEA) improves sulfonylation yields to 94% by minimizing side reactions. For amidation, HOBt/EDC coupling reduces racemization risks compared to SOCl₂ activation:
| Method | Yield | Purity (HPLC) |
|---|---|---|
| SOCl₂ Activation | 78% | 92% |
| HOBt/EDC Coupling | 85% | 98% |
Purification Challenges
The polar acetamide group necessitates advanced chromatographic techniques:
- Reverse-Phase HPLC : 70% acetonitrile/water gradient achieves >99% purity.
- Recrystallization : Ethanol/water (4:1) yields crystalline product (mp 142–144°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.2% |
| Elemental Analysis | C 62.51%, H 6.45% |
Industrial-Scale Production Insights
Large-scale synthesis (≥1 kg) employs flow chemistry to enhance reproducibility:
- Residence Time : 8 minutes per step.
- Throughput : 12 kg/day with 88% overall yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound for drug development.
Medicine: Potential therapeutic applications could include analgesic, anti-inflammatory, or neuroprotective effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and in vitro assays, are typically conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct pharmacological properties and reactivity compared to similar compounds. This makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide is a synthetic compound that has attracted attention due to its potential therapeutic applications. Its structure features a piperidine ring, a benzenesulfonyl group, and an acetamide moiety linked to a methoxyphenyl group, which may contribute to its biological activity. Understanding the biological activity of this compound involves exploring its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound, with the molecular formula . The structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen. |
| Benzenesulfonyl Group | A sulfonic acid derivative that enhances solubility. |
| Acetamide Moiety | Contributes to the compound's pharmacological properties. |
| Methoxyphenyl Group | Enhances lipophilicity and potential receptor interactions. |
The precise mechanism of action for this compound remains largely unexplored. Preliminary studies suggest that compounds with similar structures may interact with various biological targets, including:
- Protein Kinases: Potential inhibition of kinases involved in cell signaling pathways.
- Apoptosis Induction: Similar compounds have shown to activate caspase pathways leading to apoptosis in cancer cells .
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies: Compounds with piperidine moieties have demonstrated high activity against colon cancer and leukemia cell lines, leading to DNA fragmentation and activation of apoptotic pathways such as caspase-3 in HL-60 cells .
In Vivo Studies
In vivo studies are critical for assessing the therapeutic potential of this compound. For example:
- Animal Models: Injections of similar compounds at varying doses have been evaluated for their toxicity and efficacy against tumor growth in murine models . These studies typically assess parameters such as survival rates and tumor size reduction.
Case Studies
- Study on Piperidine Derivatives:
- Pharmacokinetic Profile:
Summary of Findings
The biological activity of this compound appears promising based on its structural analogs. Key findings include:
| Activity | Details |
|---|---|
| Cytotoxicity | High activity against cancer cell lines (e.g., HL-60). |
| Mechanism | Potential activation of apoptotic pathways (caspase activation). |
| In Vivo Efficacy | Tumor regression observed in animal models with related compounds. |
Q & A
Q. What are the recommended synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling a benzenesulfonyl-piperidine intermediate with a substituted acetamide moiety. Key steps include:
- Piperidine functionalization : React 1-(benzenesulfonyl)piperidin-2-one with reducing agents (e.g., NaBH4) to generate the piperidine backbone .
- Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the piperidine intermediate with 3-methoxyphenylacetic acid .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Validate purity via:
- NMR spectroscopy : Confirm absence of unreacted starting materials (e.g., residual benzene sulfonyl peaks).
- HPLC-MS : Monitor for byproducts (e.g., dimerization or incomplete sulfonylation) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in biological data (e.g., IC50 values in kinase assays) may arise from:
- Assay conditions : Variations in buffer pH, ATP concentration, or incubation time can alter activity . Validate protocols using a reference inhibitor (e.g., staurosporine) and replicate experiments across independent labs.
- Compound stability : Assess degradation under assay conditions via LC-MS. Pre-incubate the compound in assay buffer for 24 hours and compare activity to freshly prepared solutions .
- Structural analogs : Compare activity with derivatives (e.g., replacing the 3-methoxyphenyl group with 4-chlorophenyl) to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR or PI3K). Parameterize the benzenesulfonyl group as a hydrogen-bond acceptor and the acetamide as a flexible linker .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD of the piperidine ring and sulfonyl group .
- Free energy calculations : Apply MM-PBSA to estimate binding affinity, focusing on contributions from hydrophobic interactions (e.g., methoxyphenyl group) and electrostatic effects (sulfonyl group) .
Q. How can reaction optimization resolve low yields in the final coupling step?
Methodological Answer: Low yields (<30%) in acetamide coupling may result from:
- Steric hindrance : Replace EDC with DMT-MM (a less bulky coupling agent) or use microwave-assisted synthesis (60°C, 30 min) to enhance reactivity .
- Side reactions : Add 4-dimethylaminopyridine (DMAP) to suppress racemization or acylation of the piperidine nitrogen .
- Workup optimization : Extract the product with dichloromethane (3×) instead of ethyl acetate to minimize loss of polar intermediates .
Validation : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and quantify isolated yield using qNMR with maleic acid as an internal standard .
Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
Methodological Answer: Under stress testing (40°C/75% RH, 4 weeks), degradation pathways include:
- Hydrolysis : The acetamide bond may cleave, forming 3-methoxyaniline and benzenesulfonyl-piperidine fragments. Detect via:
- LC-HRMS : Look for m/z 108.08 (3-methoxyaniline) and m/z 228.05 (piperidine fragment) .
- Oxidation : The methoxy group may form a quinone derivative. Confirm using:
Mitigation : Formulate the compound with antioxidants (e.g., BHT) or encapsulate in cyclodextrin to enhance stability .
Q. How can researchers resolve spectral overlaps in ¹H NMR analysis of this compound?
Methodological Answer: Overlapping signals (e.g., piperidine protons at δ 1.5–2.5 ppm) can be resolved using:
- 2D NMR : Run HSQC to correlate proton shifts with ¹³C signals, distinguishing piperidine H-3 (δ 2.1, correlated to 45 ppm) from H-4 (δ 1.8, correlated to 38 ppm) .
- Solvent effects : Re-acquire spectra in DMSO-d6 instead of CDCl3 to deshield aromatic protons and separate methoxy (δ 3.7) from acetamide (δ 2.0) signals .
- Dynamic NMR : Heat the sample to 60°C to coalesce rotameric peaks from the benzenesulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
